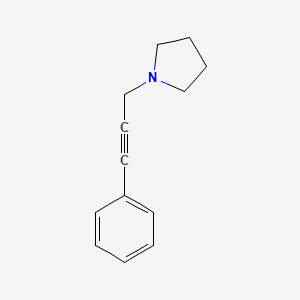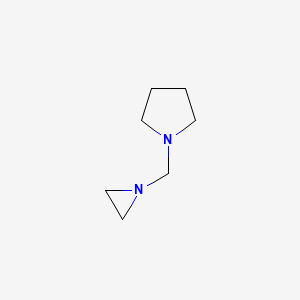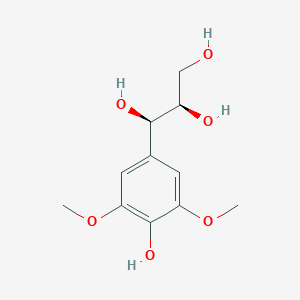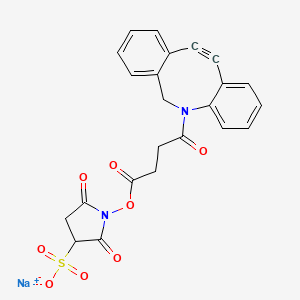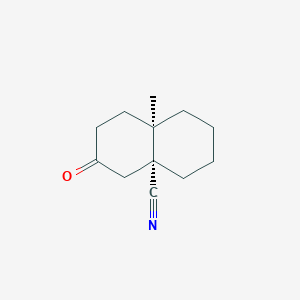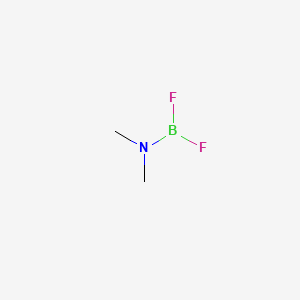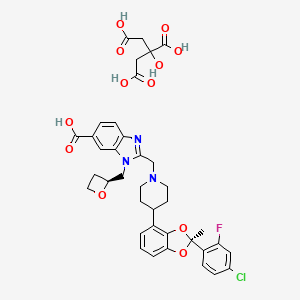
GLP-1 receptor agonist 9 citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLP-1 receptor agonist 9 citrate is a compound that activates the glucagon-like peptide-1 receptor. This receptor is involved in the regulation of glucose metabolism and insulin secretion. GLP-1 receptor agonists are primarily used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1 receptor agonist 9 citrate involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes include:
Coacervation Method: This involves the formation of microspheres through phase separation.
Emulsion-Solvent Evaporation Method: This method uses agitation to create an emulsion, followed by solvent evaporation to form the desired compound.
Industrial Production Methods
Industrial production of GLP-1 receptor agonists often involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. Techniques such as microfluidic droplet technology and supercritical fluid technology are employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
GLP-1 receptor agonist 9 citrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have enhanced or altered biological activity. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
GLP-1 receptor agonist 9 citrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of structural modifications on activity.
Biology: Investigated for its role in regulating glucose metabolism and its potential effects on other metabolic pathways.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
GLP-1 receptor agonist 9 citrate exerts its effects by binding to the glucagon-like peptide-1 receptor, which is a G-protein-coupled receptor. This binding activates downstream signaling pathways, including the cyclic adenosine monophosphate/protein kinase A pathway, leading to increased insulin secretion, decreased glucagon release, and slowed gastric emptying . Additionally, it has been shown to modulate immune responses and reduce inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Liraglutide: Another GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity.
Semaglutide: Known for its effectiveness in weight management and glycemic control.
Dulaglutide: A long-acting GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness
GLP-1 receptor agonist 9 citrate is unique due to its specific binding affinity and the resulting pharmacokinetic profile. It offers a balance between efficacy and safety, making it a valuable addition to the class of GLP-1 receptor agonists .
Propriétés
Formule moléculaire |
C38H39ClFN3O12 |
|---|---|
Poids moléculaire |
784.2 g/mol |
Nom IUPAC |
2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C32H31ClFN3O5.C6H8O7/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,32-;/m0./s1 |
Clé InChI |
QDGFLFPZWWNGKL-NNHAGDAQSA-N |
SMILES isomérique |
C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![((2R,3R)-4-(tert-Butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14755875.png)
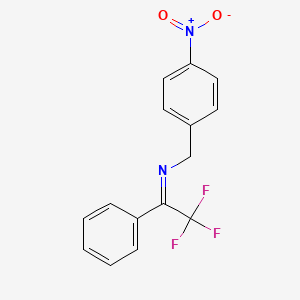
![Dibenzo[b,e]stibinine](/img/structure/B14755896.png)
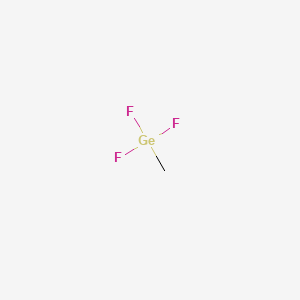
![3-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-methylpropanenitrile](/img/structure/B14755911.png)
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)


